molecular formula C14H18ClN3OS B7648721 4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline

4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline

Cat. No. B7648721
M. Wt: 311.8 g/mol
InChI Key: LEZLBCMZYFNSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as EPPMA, is a member of the aniline family and has been found to have a range of interesting properties that make it useful for a variety of research purposes. In

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Studies have shown that this compound can inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. This compound has also been found to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
In addition to its anti-tumor properties, this compound has also been found to have anti-inflammatory and antioxidant properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the development of inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially useful compound for the development of new cancer treatments that are less toxic than traditional chemotherapy drugs.
One limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on 4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline. One area of interest is in the development of new cancer treatments that utilize this compound's anti-tumor properties. Another area of interest is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. This could involve further studies on the biochemical and physiological effects of this compound, as well as investigations into its pharmacokinetics and pharmacodynamics. Overall, this compound is a promising compound that has the potential to be a valuable tool for scientific research in a variety of fields.

Synthesis Methods

The synthesis of 4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline can be achieved through a multi-step process that involves the use of various chemical reagents. The first step involves the reaction of 4-chloro-3-nitroaniline with sodium ethoxide to form 4-chloro-3-nitrophenolate. This is followed by the reaction of the phenolate with 1-ethyl-4-chloropyrazole to form 4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-nitroaniline. The final step involves the reduction of the nitro group to an amino group using sodium borohydride in the presence of methylsulfinylmethyl chloride to form this compound.

Scientific Research Applications

4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline has been found to have a range of potential applications in scientific research. One area of interest is in the field of cancer research, where this compound has been found to have anti-tumor properties. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a potentially useful compound for the development of new cancer treatments.
Another area of interest is in the field of neuroscience, where this compound has been found to have neuroprotective properties. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-chloro-N-[(1-ethylpyrazol-4-yl)methyl]-3-(methylsulfinylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c1-3-18-9-11(8-17-18)7-16-13-4-5-14(15)12(6-13)10-20(2)19/h4-6,8-9,16H,3,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZLBCMZYFNSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNC2=CC(=C(C=C2)Cl)CS(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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